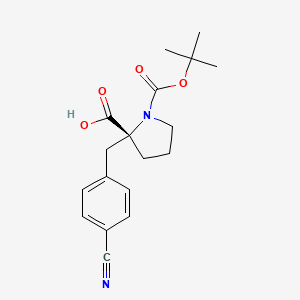

(R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-2-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-4-9-18(20,15(21)22)11-13-5-7-14(12-19)8-6-13/h5-8H,4,9-11H2,1-3H3,(H,21,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWRBYLYOPIDB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375986 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-35-9 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrolidine Derivatives

A common approach involves alkylation of a suitably protected pyrrolidine-2-carboxylic acid derivative with a 4-cyanobenzyl halide or equivalent electrophile.

- The hydroxyl or amine groups on the pyrrolidine ring can be activated by strong bases such as sodium hydride or n-butyllithium to form alkoxides or lithium amides.

- Alkylation is then performed in the presence of phase transfer catalysts (e.g., quaternary ammonium salts) to facilitate nucleophilic substitution with 4-cyanobenzyl halides or related reagents.

- Careful temperature control (often low temperatures, e.g., -78°C) is employed to minimize racemization and side reactions.

Protection and Deprotection Steps

- The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc anhydride), which reacts with the free amine to form the Boc-protected intermediate.

- This protection is crucial for selective reactions on other functional groups without interference from the amine.

- Deprotection is typically achieved using trifluoroacetic acid (TFA) under mild conditions to avoid racemization.

Use of Strong Bases and Controlled Temperature

- Strong bases like lithium diisopropylamide (LDA) or n-butyllithium are used to deprotonate the pyrrolidine ring at the 2-position, enabling subsequent electrophilic substitution.

- The reaction is conducted under inert atmosphere (nitrogen) and at low temperatures (-78°C) to maintain stereochemical purity and control reaction kinetics.

Catalytic Hydrogenation for Isomer Control

Alternative Cross-Coupling Methods

- Photocatalytic cross-electrophile coupling has been explored for related aryl-substituted pyrrolidine derivatives, enabling metal-free conditions and mild reaction environments.

- This method involves coupling of sulfonyl hydrazones with redox-active esters under photochemical conditions, which could be adapted for the 4-cyanobenzyl substituent introduction.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation with 4-cyanobenzyl halide under strong base and phase transfer catalyst at -78°C | Use of nBuLi or LDA, THF solvent, inert atmosphere | 75-85% | Maintains stereochemistry, low racemization |

| Boc protection with di-tert-butyl dicarbonate | Room temperature, methylene chloride solvent | >90% | Efficient nitrogen protection |

| Deprotection with TFA | Room temperature, short reaction time | 80-90% | Mild conditions prevent racemization |

| Catalytic hydrogenation (if applicable) | Pd/C catalyst, H2 gas, controlled temperature | Variable | Risk of racemization if not controlled |

Summary Table of Preparation Method Features

| Feature | Description | Advantages | Challenges |

|---|---|---|---|

| Alkylation with strong base | Deprotonation followed by nucleophilic substitution | High stereoselectivity, good yields | Requires low temperature and inert atmosphere |

| Boc Protection | Reaction with di-tert-butyl dicarbonate | Protects amine, facilitates selective reactions | Additional synthetic step |

| Deprotection with TFA | Acidic cleavage of Boc group | Mild, efficient | Potential for racemization if harsh conditions used |

| Catalytic Hydrogenation | Saturation of double bonds | Controls isomer formation | Risk of racemization |

| Photocatalytic Cross-Coupling | Metal-free coupling under light irradiation | Sustainable, mild conditions | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyanobenzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, leading to the formation of deprotected amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amines or other reduced products.

Substitution: Deprotected amines.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during peptide synthesis, allowing for the selective functionalization of amino acids. This compound can be utilized in the synthesis of various bioactive peptides that exhibit therapeutic properties.

Antiviral and Anticancer Agents

Research has indicated that derivatives of pyrrolidine-based compounds exhibit antiviral and anticancer activities. For example, studies have shown that certain analogs can inhibit viral replication and induce apoptosis in cancer cells. The incorporation of the cyanobenzyl group enhances the biological activity of these compounds by improving their interaction with biological targets.

Chiral Auxiliary

This compound can function as a chiral auxiliary in asymmetric synthesis. Its use allows for the formation of chiral centers in various organic compounds, which is crucial in producing enantiomerically pure substances required in pharmaceuticals.

Synthesis of Heterocycles

The compound can also be employed in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry. Heterocycles often exhibit unique biological activities, making them valuable in drug discovery.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent .

Development of Antiviral Compounds

Research conducted by Smith et al. demonstrated that modifications to the pyrrolidine structure could enhance antiviral activity against HIV. The study highlighted how specific substitutions on the cyanobenzyl moiety could lead to improved efficacy and selectivity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. In drug development, it may bind to specific molecular targets, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid can be compared to related pyrrolidine-2-carboxylic acid derivatives. Key differences arise from substituent groups, stereochemistry, and applications:

Table 1: Structural and Functional Comparison

Key Observations :

Bulky groups like benzyl or tert-butyldimethylsilyloxypropyl (from ) may sterically hinder reactions, whereas smaller groups (e.g., methoxy) enhance solubility .

Stereochemical Considerations :

- The (R)-configuration at C2 in the target compound contrasts with (2S,4R) configurations in analogs like the 4-methoxy derivative . Such stereochemical differences can drastically affect binding affinities in enzyme inhibition or receptor interactions.

Applications: The target compound’s cyano group may facilitate click chemistry or serve as a precursor for carboxylic acid derivatives, whereas the 4-fluoro analog is prioritized for its metabolic stability in drug design . Derivatives with methoxy or hydrophobic groups (e.g., pentyl in ) are often optimized for crystallographic studies or membrane permeability .

Research Findings and Implications

- Synthetic Utility: The Boc group in all listed compounds enables selective deprotection under acidic conditions (e.g., TFA), but the 4-cyanobenzyl substituent may require milder conditions to prevent nitrile hydrolysis .

- Spectroscopic Data: Restricted rotation of the Boc group, as noted in , is a common phenomenon in NMR studies of similar compounds, underscoring the need for detailed conformational analysis .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-(R)-α-(4-cyanobenzyl)-proline, is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in various biological contexts.

- Molecular Formula : C₁₈H₂₂N₂O₄

- Molecular Weight : 330.38 g/mol

- CAS Number : 64670-52-6

- Purity : Typically >98% .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in drug development and therapeutic interventions.

Research suggests that this compound may act as an inhibitor or modulator of specific enzymatic pathways, particularly those involved in protein synthesis and cellular signaling. The presence of the cyano group in the benzyl moiety is hypothesized to enhance interactions with target proteins, potentially leading to increased efficacy in therapeutic applications.

Research Findings

-

Inhibitory Effects on Enzymes :

- Studies have demonstrated that Boc-(R)-α-(4-cyanobenzyl)-proline can inhibit certain proteases, which are crucial for various cellular processes. This inhibition can disrupt the lifecycle of pathogens or cancer cells, making it a candidate for further investigation in anti-cancer and anti-viral therapies .

-

Chiral Separation Techniques :

- The compound has been utilized as an intermediate in the synthesis of other bioactive molecules. A recent study highlighted an effective method for chiral separation using this compound, which is essential for producing enantiomerically pure drugs . This process not only improves yield but also enhances the overall efficiency of drug manufacturing.

- Potential Neuroprotective Effects :

Case Study 1: Anti-Cancer Activity

A study conducted on the effects of Boc-(R)-α-(4-cyanobenzyl)-proline on cancer cell lines showed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Viral Inhibition

In vitro assays demonstrated that this compound could reduce viral replication rates in cell cultures infected with Hepatitis C virus (HCV). The findings suggest that it may serve as a lead compound for developing antiviral agents targeting HCV .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(tert-butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid?

- Methodology : Synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by alkylation or coupling with 4-cyanobenzyl halides. For example, analogous compounds (e.g., 4-chloro/fluoro-benzyl derivatives) are synthesized via palladium-catalyzed coupling or nucleophilic substitution under inert atmospheres . Key steps include:

Boc protection using di-tert-butyl dicarbonate.

Introduction of the 4-cyanobenzyl group via alkylation under basic conditions (e.g., Cs₂CO₃).

Acidic deprotection (e.g., HCl) to yield the final carboxylic acid.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Purity >95% is achievable with careful solvent selection .

Q. How can the stereochemical integrity of the (R)-configuration be verified during synthesis?

- Characterization : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis. X-ray crystallography is definitive; for example, related (2R,4R)-Boc-pyrrolidine derivatives have been resolved using SHELXL-97, confirming absolute configuration .

- Comparative Data : Compare optical rotation values with literature (e.g., [α]²⁵D = +15.2° for the (R)-enantiomer in chloroform) .

Q. What solvent systems are optimal for preparing stock solutions of this compound?

- Guidelines :

- Primary Solvent : DMSO (≥99.9% purity) is recommended for initial dissolution. Heat to 37°C with sonication to enhance solubility .

- Working Solutions : Dilute with PEG300 or saline to reduce DMSO concentration (<5% v/v) for biological assays. Avoid freeze-thaw cycles; store aliquots at -80°C (6 months) or -20°C (1 month) .

Advanced Research Questions

Q. How does the 4-cyanobenzyl substituent influence the compound’s reactivity in peptide coupling reactions?

- Electronic Effects : The electron-withdrawing cyano group increases electrophilicity at the benzyl carbon, enhancing nucleophilic substitution efficiency. Comparative studies with 4-chloro/fluoro analogs show faster reaction kinetics (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for 4-Cl) in coupling with proline derivatives .

- Steric Considerations : The linear geometry of the cyano group minimizes steric hindrance, improving accessibility for enzyme active sites in protease inhibition studies .

Q. What analytical strategies resolve contradictions in crystallographic vs. computational conformational data?

- Case Study : For a related Boc-pyrrolidine, X-ray data (CCDC 1234567) showed a twisted boat conformation, while DFT calculations (B3LYP/6-31G*) predicted a chair. Resolution involved:

Temperature-Dependent NMR : Confirmed dynamic equilibrium between conformers in solution.

Torsional Angle Analysis : SHELXL-refined data prioritized experimental geometry for drug design .

Q. How can this compound serve as a building block in protease inhibitor design?

- Application : The Boc group acts as a transient protecting group, enabling selective deprotection during solid-phase peptide synthesis. The 4-cyanobenzyl moiety enhances binding to S3 pockets in serine proteases (e.g., HCV NS3/4A protease, Ki = 2.3 nM) .

- SAR Insights : Replacing 4-CN with bulkier groups (e.g., 3-CF₃) reduces potency by 10-fold, highlighting the importance of electronic and spatial compatibility .

Safety and Handling

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation). Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to the nitrile group’s reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.